
(1-(2-(Methylsulfonyl)ethyl)cyclopropyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2-(Methylsulfonyl)ethyl)cyclopropyl)methanol is an organic compound with the molecular formula C7H14O3S and a molecular weight of 178.25 g/mol . This compound features a cyclopropyl ring substituted with a methanol group and a methylsulfonyl ethyl group, making it a unique structure in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-(Methylsulfonyl)ethyl)cyclopropyl)methanol typically involves the reaction of cyclopropanemethanol with a methylsulfonyl ethylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis methods, where the starting materials are reacted in large-scale reactors under optimized conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
(1-(2-(Methylsulfonyl)ethyl)cyclopropyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methylsulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopropyl aldehydes or ketones.
Reduction: Formation of cyclopropyl sulfides.
Substitution: Formation of azido or thiol-substituted cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
(1-(2-(Methylsulfonyl)ethyl)cyclopropyl)methanol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-(2-(Methylsulfonyl)ethyl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropanemethanol: Lacks the methylsulfonyl ethyl group, making it less reactive in certain chemical reactions.
Methylsulfonyl ethyl derivatives: Compounds with similar sulfonyl groups but different core structures.
Uniqueness
(1-(2-(Methylsulfonyl)ethyl)cyclopropyl)methanol is unique due to its combination of a cyclopropyl ring, a methanol group, and a methylsulfonyl ethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H14O3S |
|---|---|
Peso molecular |
178.25 g/mol |
Nombre IUPAC |
[1-(2-methylsulfonylethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C7H14O3S/c1-11(9,10)5-4-7(6-8)2-3-7/h8H,2-6H2,1H3 |
Clave InChI |
WGKWIUXHESDGED-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CCC1(CC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



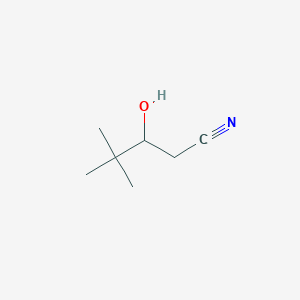
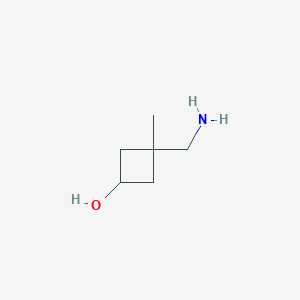
![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol](/img/structure/B13605117.png)
![7-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,7-diazaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13605132.png)

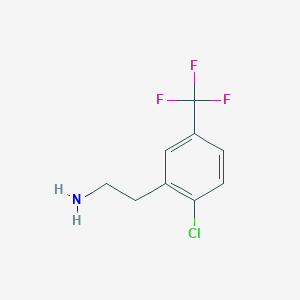

amine](/img/structure/B13605164.png)
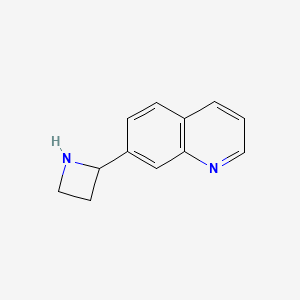
![2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13605179.png)
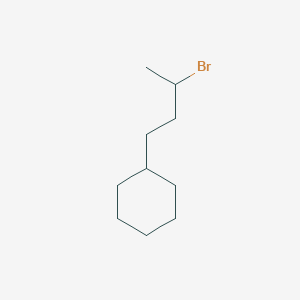
![3-[(4-Phenylphenyl)methyl]azetidine](/img/structure/B13605183.png)

